molecular formula C6H16N2 B13884835 2-Propylpropane-1,3-diamine

2-Propylpropane-1,3-diamine

Cat. No.: B13884835
M. Wt: 116.20 g/mol
InChI Key: HSLUUDBZCZUDIW-UHFFFAOYSA-N
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Description

2-Propylpropane-1,3-diamine is an organic compound with the molecular formula C6H16N2 It is a type of diamine, which means it contains two amine groups (-NH2) attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylpropane-1,3-diamine can be achieved through several methods. One common approach involves the reaction of 2-propylpropane-1,3-diol with ammonia in the presence of a catalyst. This reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the diamine.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes. For example, one method includes the reaction of acrylonitrile with excess ammonia to form 2-aminopropionitrile, which is then hydrogenated to yield the desired diamine .

Chemical Reactions Analysis

Types of Reactions

2-Propylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated diamines.

Scientific Research Applications

2-Propylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocycles and coordination complexes.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Propylpropane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diaminopropane: Another diamine with a similar structure but without the propyl substituent.

    1,2-Diaminopropane: An isomer with amine groups on adjacent carbon atoms.

    1,4-Diaminobutane: A longer-chain diamine with similar chemical properties.

Uniqueness

2-Propylpropane-1,3-diamine is unique due to the presence of the propyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility in organic solvents and its ability to participate in specific chemical reactions .

Properties

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

IUPAC Name

2-propylpropane-1,3-diamine

InChI

InChI=1S/C6H16N2/c1-2-3-6(4-7)5-8/h6H,2-5,7-8H2,1H3

InChI Key

HSLUUDBZCZUDIW-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)CN

Origin of Product

United States

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